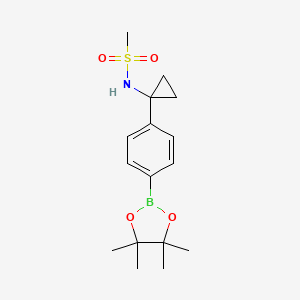

N-(1-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)cyclopropyl)méthanesulfonamide

Vue d'ensemble

Description

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H24BNO4S and its molecular weight is 337.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura , qui sont essentielles à la synthèse de divers composés biaryliques. Ces réactions sont essentielles pour la création de produits pharmaceutiques, d'agrochimiques et de matériaux organiques. Le groupe ester borique du composé réagit avec les halogénures d'aryle en présence d'un catalyseur au palladium pour former le produit biarylique souhaité.

Borylation des alkylbenzènes

Le composé sert de réactif pour la borylation au niveau de la liaison C-H benzylique des alkylbenzènes . Cette réaction est facilitée par un catalyseur au palladium, conduisant à la formation de pinacol benzyl boronate. Il s'agit d'une étape clé dans la synthèse de molécules organiques complexes avec une grande précision.

Réactions d'hydroboration

Il est également utilisé dans les réactions d'hydroboration d'alcynes ou d'alcènes alkyles ou aryles . Ces réactions sont réalisées en présence de catalyseurs métalliques de transition et sont fondamentales pour l'addition de bore sur les doubles ou triples liaisons carbone-carbone, qui peuvent ensuite être transformées en divers groupes fonctionnels.

Couplage avec les iodures d'aryle

Le composé peut se coupler avec les iodures d'aryle en présence d'un catalyseur au cuivre pour former des boronates d'aryle . Il s'agit d'une autre transformation précieuse en synthèse organique, permettant la création de composés aryles complexes utiles en chimie médicinale.

Hydroboration asymétrique

Il est impliqué dans l'hydroboration asymétrique de 1,3-enyne pour former des boronates d'allényle chiraux . Cette application est significative dans le domaine de la stéréochimie, car elle permet la synthèse de composés énantiomériquement purs, qui sont cruciaux dans le développement de médicaments chiraux.

Synthèse de dérivés de sulfinamide

Ce composé est utilisé pour préparer des dérivés de sulfinamide en réagissant avec le trifluorure de diéthylaminosulfur (DAST) et le phényltrifluoroborate de potassium . Les sulfinamides sont importants dans la synthèse de peptides et comme intermédiaires dans les produits pharmaceutiques.

Réactions de couplage croisé de Suzuki séquentielles

Il peut être utilisé dans des réactions de couplage croisé de Suzuki séquentielles . Cette technique est utilisée pour construire des composés poly-aryles de manière progressive, ce qui est bénéfique pour la synthèse d'architectures organiques complexes.

Trifluorométhylthiolation oxydante catalysée au cuivre

Enfin, le composé est un réactif pour la trifluorométhylthiolation oxydante catalysée au cuivre des acides boriques d'aryle . Cette réaction introduit le groupe trifluorométhylthio dans les composés aryles, qui est un groupe fonctionnel précieux dans la découverte de médicaments en raison de sa nature lipophile et de sa capacité à améliorer la stabilité métabolique.

Mécanisme D'action

Target of Action

It’s known that boronic acids and their esters, such as this compound, are often used in drug design and drug delivery devices . They are particularly suitable for neutron capture therapy .

Mode of Action

The compound, also known as 4-(1-Methysulfonylaminocyclopropyl)phenylboronic acid, pinacol ester, is a boronic acid ester. These types of compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound may participate, is a key process in synthetic chemistry. It allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction can lead to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Pharmacokinetics

Boronic acids and their esters are known to have good bioavailability and stability, making them attractive for drug development .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an aqueous solution .

Analyse Biochimique

Biochemical Properties

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, boronic acid compounds, which are structurally related to this compound, are known to act as enzyme inhibitors or specific ligand drugs . These interactions often involve the formation of reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, the sulfonamide group in the compound can interact with proteins through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to affect the activity of proteasomes, leading to alterations in protein degradation and turnover . This, in turn, can impact cell cycle regulation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. The borate group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the activity of target biomolecules. These interactions can result in changes in gene expression and alterations in cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can undergo hydrolysis, leading to the formation of boronic acids and other degradation products . These degradation products can have different biochemical properties and may affect cellular processes differently. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound fully.

Dosage Effects in Animal Models

The effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At high doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in gene expression. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, boronic acid derivatives are known to inhibit proteasomes, affecting protein degradation and turnover. Additionally, the sulfonamide group can influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways. These interactions can lead to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the borate and sulfonamide groups can influence the localization and accumulation of the compound within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the borate group can facilitate the localization of the compound to proteasomes, where it can inhibit proteasome activity. Additionally, the sulfonamide group can influence the compound’s localization to other cellular compartments, such as the nucleus or mitochondria. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.

Propriétés

IUPAC Name |

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-14(2)15(3,4)22-17(21-14)13-8-6-12(7-9-13)16(10-11-16)18-23(5,19)20/h6-9,18H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDARRPOMKTGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675258 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890172-55-1 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

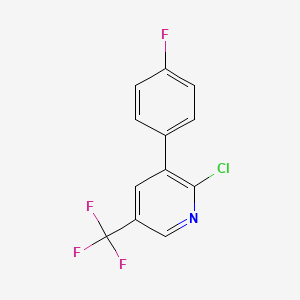

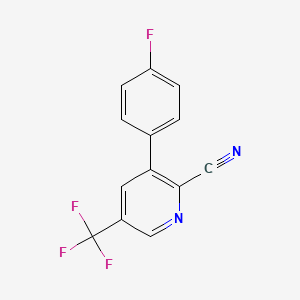

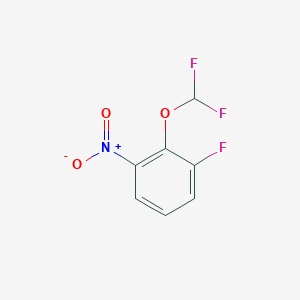

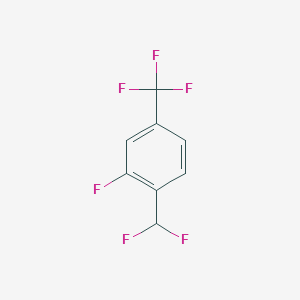

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

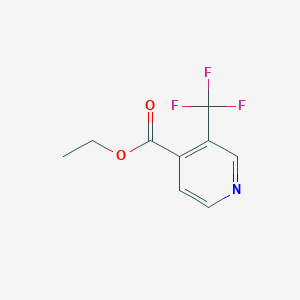

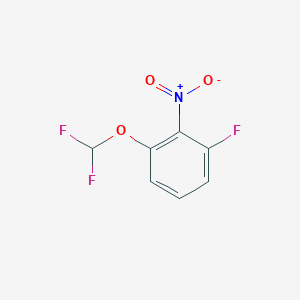

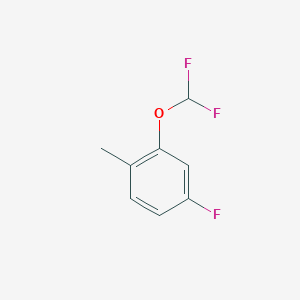

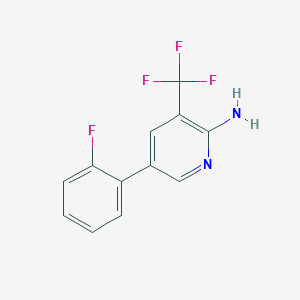

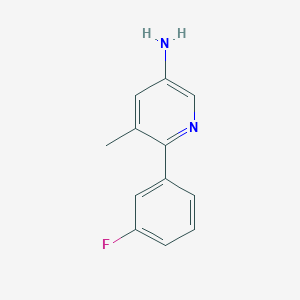

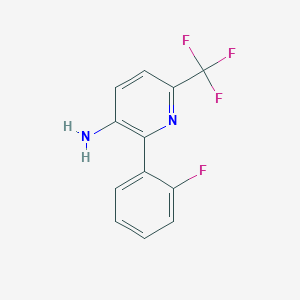

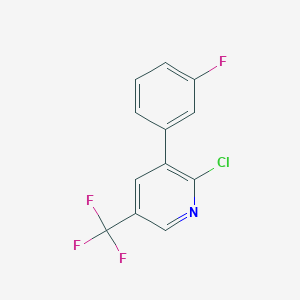

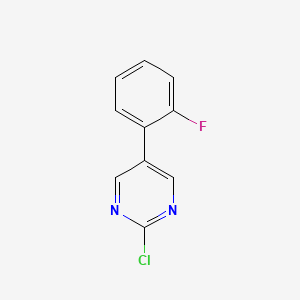

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.